![molecular formula C7H7Cl2N3O2 B2398144 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243515-00-4](/img/structure/B2398144.png)

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

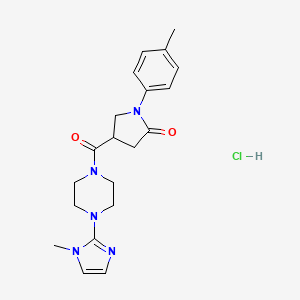

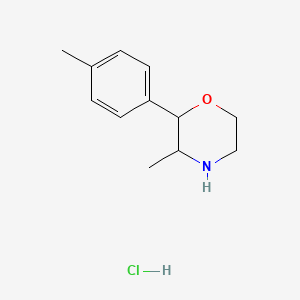

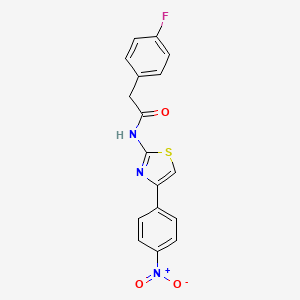

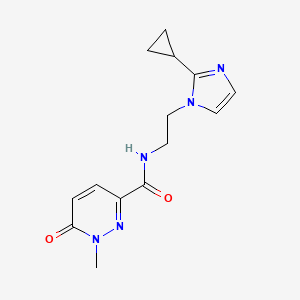

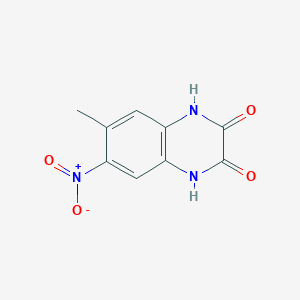

“3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 2243515-00-4 . It has a molecular weight of 236.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 236.06 .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The exploration of reactions involving imidazo[4,5-c]pyridine derivatives has led to significant advancements in synthetic chemistry. For instance, İ. Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of related pyrazole compounds, leading to the formation of imidazo[4,5-b]pyridine derivatives. This work highlights the versatility of these compounds in synthetic chemistry and their potential as building blocks for further chemical modifications İ. Yıldırım, F. Kandemirli, E. Demir, 2005.

Biological Activities

Research has also been directed towards understanding the biological activities of imidazo[4,5-c]pyridine derivatives. G. Cristalli et al. (1994) synthesized 2′-deoxyribonucleoside derivatives of 1-deazapurine, which include the 5,7-dichloro-3H-imidazo[4, 5-b]pyridine, to investigate ADA inhibitory activity. Such studies are crucial for developing novel therapeutic agents based on imidazo[4,5-c]pyridine scaffolds G. Cristalli, S. Vittori, A. Eleuteri, R. Volpini, E. Camaioni, G. Lupidi, 1994.

Chemical Properties and Applications

The chemical properties and potential applications of imidazo[4,5-c]pyridine derivatives extend beyond biological activities. For example, Manuel Alcarazo et al. (2005) discussed the imidazo[1,5-a]pyridine scaffold as a versatile architecture for stable N-heterocyclic carbenes, indicating the broad utility of imidazo[4,5-c]pyridine analogs in catalysis and material science Manuel Alcarazo, Stephen J Roseblade, Andrew R Cowley, Rosario Fernández, John M Brown, José M Lassaletta, 2005.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazopyridines, in general, are known to interact with various cellular components, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .

Mode of Action

For instance, they can act as positive allosteric modulators of GABA A receptors . They can also influence the activity of enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Imidazopyridines can influence many cellular pathways. For example, they have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.

Result of Action

The activation of nf-kappab by imidazopyridines can lead to various cellular responses, including the regulation of immune response and inflammation .

Propiedades

IUPAC Name |

3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYVNHLRPBDLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2398061.png)

![5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2398062.png)

![1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2398063.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)

![7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2398074.png)

![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)